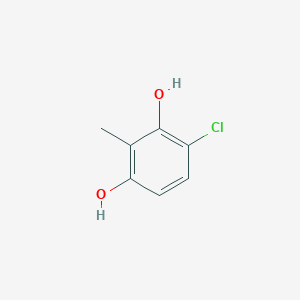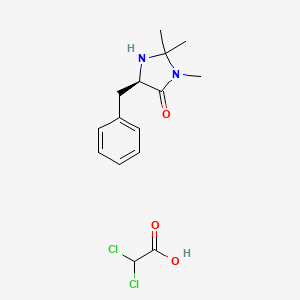
4,5-Diiodobenzene-1,2-diamine
Übersicht
Beschreibung
4,5-Diiodobenzene-1,2-diamine, commonly referred to as 4,5-DIBA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C6H4I2N2. 4,5-DIBA is a versatile compound that has been used for a variety of purposes, including synthesis, chemical reactions, and biomedical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
4,5-Diiodobenzene-1,2-diamine and its derivatives are significant in the field of organic chemistry, particularly in synthesis and chemical transformations. For instance, Diemer et al. (2011) describe the use of related compounds like 1,2-dibromo-4-iodobenzene as intermediates in the synthesis of various derivatives, highlighting their importance in organic transformations (Diemer, Leroux, & Colobert, 2011).
Polymer Synthesis
In the domain of polymer science, compounds similar to 4,5-Diiodobenzene-1,2-diamine are used as building blocks for polymers. Yang and Wei (2001) synthesized a series of novel poly(amide–imide)s using related diamines, showcasing their application in creating polymers with excellent solubility and thermal stability (Yang & Wei, 2001).
Photodissociation Studies
Compounds like 1,4-diiodobenzene, which are structurally related to 4,5-Diiodobenzene-1,2-diamine, have been studied for their ultrafast photodissociation dynamics. Stankus et al. (2018) investigated the dynamics of 1,4-diiodobenzene using time-resolved photoelectron spectroscopy, providing insights into the photodissociation mechanisms of such compounds (Stankus et al., 2018).
Fluorogenic Reagents
Diamines similar to 4,5-Diiodobenzene-1,2-diamine have been employed as fluorogenic reagents in analytical chemistry. Chao et al. (1988) demonstrated the use of 1,2-Diamino-4,5-ethylenedioxybenzene as a sensitive reagent for detecting aromatic aldehydes, indicating the potential of related diamines in sensitive detection applications (Chao et al., 1988).
Metal-catalyzed Reactions
The structural motif of 1,2-diamines, akin to 4,5-Diiodobenzene-1,2-diamine, is crucial in metal-catalyzed reactions. Cardona and Goti (2009) reviewed the significance of 1,2-diamine structures in metal-catalyzed diamination reactions, highlighting their relevance in synthesizing biologically active compounds and pharmaceutical agents (Cardona & Goti, 2009).
Eigenschaften
IUPAC Name |
4,5-diiodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFUNSINNCILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469429 | |
| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diiodobenzene-1,2-diamine | |
CAS RN |
76179-43-6 | |
| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76179-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)
![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)









